![molecular formula C6H8BrNO B3014659 2-Bromo-5-isopropyl-1,3-oxazole CAS No. 1600230-26-9](/img/structure/B3014659.png)
2-Bromo-5-isopropyl-1,3-oxazole
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Overview
Description
2-Bromo-5-isopropyl-1,3-oxazole is a chemical compound with the molecular formula C6H8BrNO and a molecular weight of 190.04 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-isopropyl-1,3-oxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom . The positions of these atoms within the ring and the presence of the bromine and isopropyl groups contribute to the compound’s unique properties .Chemical Reactions Analysis
Oxazoles, including 2-Bromo-5-isopropyl-1,3-oxazole, can undergo various chemical reactions. For instance, they can be directly arylated at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The choice of solvent can influence the regioselectivity of the arylation .Scientific Research Applications
- Biological Activities : Oxazoles, including 2-bromo-5-isopropyl-1,3-oxazole, exhibit a broad range of pharmacological properties. These include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
- Magnetic Nanocatalysts : Magnetic nanocomposites, such as iron oxide nanoparticles, serve as efficient catalysts for synthesizing oxazole derivatives. These nanocatalysts offer high stability, easy modification, and simple separation using an external magnet .
- Functionalized Oxazoles : Researchers have used iron oxide magnetic nanoparticles as reusable catalysts for preparing functionalized [1,3]-oxazoles and 1H-pyrrolo-[1,3]-oxazoles .
Medicinal Chemistry and Drug Discovery
Catalysis and Organic Synthesis
Safety and Hazards
While specific safety and hazard information for 2-Bromo-5-isopropyl-1,3-oxazole is not available, oxazoles in general are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
In the field of drug discovery, oxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The future directions in this field may involve the exploration of metal-free synthetic routes and the development of novel oxazole derivatives with significant biological interests .
Mechanism of Action
Target of Action
Oxazoles, the class of compounds to which it belongs, are known to interact with a wide range of biological targets due to their diverse chemical structures .
Mode of Action
Oxazoles are known to interact with their targets through various mechanisms, including binding to enzymes and receptors, disrupting protein-protein interactions, and modulating cellular pathways .
Pharmacokinetics
The compound’s molecular weight is 19004 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Oxazoles are known to exert their effects by interacting with various cellular targets and modulating different cellular pathways .
properties
IUPAC Name |
2-bromo-5-propan-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNNJILZLGNXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-isopropyl-1,3-oxazole | |
CAS RN |
1600230-26-9 |
Source
|
Record name | 2-bromo-5-(propan-2-yl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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